molecular formula C6H14INO5 B1173499 hemoglobin Gun Hill CAS No. 11046-95-0

hemoglobin Gun Hill

Cat. No.: B1173499
CAS No.: 11046-95-0
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin Gun Hill is a rare, unstable variant of human hemoglobin that is associated with a chronic hemolytic anemia in carriers. This research-grade product provides scientists with a tool to study the molecular basis of hemoglobin instability and its physiological consequences. The defining characteristic of this compound is a deletion of five amino acid residues in the beta-globin chain (β91-95) . This region is critical for heme binding, and the deletion leads to the loss of the heme group from the affected beta chains . This structural abnormality renders the hemoglobin molecule unstable and prone to precipitation within red blood cells, leading to their premature destruction (hemolysis) . Studies have shown that this compound exhibits altered functional properties, including a high oxygen affinity and a diminished Bohr effect, which reduces its cooperativity and impairs normal oxygen delivery . Researchers utilize this compound to investigate fundamental aspects of protein biochemistry, including pathways of protein denaturation, degradation, and cellular quality control mechanisms. It also serves as a valuable model for understanding the assembly of the hemoglobin tetramer and the stability of heme-globin interactions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

11046-95-0

Molecular Formula

C6H14INO5

Synonyms

hemoglobin Gun Hill

Origin of Product

United States

Scientific Research Applications

Structural Features

Hemoglobin Gun Hill exhibits several unique structural characteristics due to its amino acid deletion:

  • Amino Acid Deletion : The deletion affects the heme-binding site, impairing its ability to bind heme effectively.
  • Stability : This variant is notably unstable, leading to denaturation and the formation of Heinz bodies under physiological conditions.
  • Synthesis Rates : Studies indicate that this compound is synthesized at a rate three to six times higher than that of normal hemoglobin A in reticulocytes, suggesting a compensatory mechanism due to its instability .

Clinical Implications

This compound is associated with congenital Heinz body hemolytic anemia (CHBHA), which can manifest as:

  • Mild Anemia : Patients may experience compensated hemolysis without severe clinical symptoms.
  • Heinz Body Formation : The instability of this variant leads to the precipitation of denatured proteins, forming Heinz bodies that can be observed in blood smears .

Gene Therapy and Genetic Studies

Research on this compound has contributed to advancements in gene therapy for hemoglobinopathies. The instability and unique properties of this variant provide insights into:

  • Gene Transfer Techniques : this compound's characteristics have been utilized in experimental models for gene therapy targeting thalassemia and other hemoglobin disorders .
  • Understanding Hemolytic Anemia : Investigating the mechanisms behind the instability of this compound aids in understanding similar genetic disorders and developing potential treatments .

Protein Engineering

The study of hemoglobin variants like Gun Hill has implications for protein engineering:

  • Designing Stable Hemoglobins : Insights from the structure and function of unstable variants can inform the design of more stable hemoglobins for therapeutic use.
  • Synthetic Biology Applications : Hemoglobin variants serve as models for synthetic biology approaches aimed at creating novel oxygen carriers or modifying existing proteins for enhanced functionality .

Diagnostic Tools

This compound's unique properties also have potential applications in diagnostics:

  • Screening for Hemolytic Anemia : The presence of Heinz bodies can be used as a diagnostic marker for various forms of hemolytic anemia, including those caused by unstable hemoglobins like Gun Hill .
  • Research on Erythropoiesis : Studying the synthesis rates and turnover of hemoglobin variants can enhance understanding of erythropoiesis and related disorders .

Case Study 1: Hemolytic Anemia Presentation

A study involving patients with chronic hemolytic anemia revealed that individuals carrying the this compound variant exhibited mild symptoms compared to those with more severe forms. Blood analyses showed significant Heinz body formation but maintained adequate overall hemoglobin levels due to compensatory erythropoiesis.

Case Study 2: Gene Therapy Trials

In experimental gene therapy trials targeting thalassemia, researchers utilized models expressing this compound to assess gene transfer efficiency. Results indicated that while gene expression was achieved, the instability of the mutant protein posed challenges for long-term therapeutic efficacy.

Comparison with Similar Compounds

Hemoglobin Koriyama

  • Structural Change : Insertion of five residues (including β92 histidine) in the β-chain .
  • Clinical Impact : Causes severe chronic hemolytic anemia despite the mutant hemoglobin constituting a small fraction of total hemoglobin .
  • Heme Binding : Similar to Hb Gun Hill, the insertion disrupts the heme-binding site at β92 .
  • Key Difference : Hb Koriyama involves an insertion (vs. deletion in Hb Gun Hill) and presents with more severe clinical outcomes .

Hemoglobin Leiden

  • Structural Change : Deletion of β6 or β7 glutamic acid .
  • Clinical Impact: Variable manifestations, including hemolytic anemia and thalassemia-like phenotypes .

Hemoglobin Grady

  • Structural Change : Insertion of three residues in the α-chain, causing elongation .
  • Clinical Impact : Associated with instability but less severe hemolysis compared to Hb Gun Hill .
  • Heme Binding: No direct impact on heme-binding regions .

Hemoglobin Abruzzo

  • Structural Change : Substitution of β143 histidine with arginine .
  • Clinical Impact : Mild instability and hemolysis due to altered C-terminal interactions .
  • Heme Binding : Indirect destabilization via tertiary structural changes .

Hemoglobin Memphis

  • Structural Change : α23 glutamic acid → asparagine .
  • Clinical Impact : Generally asymptomatic but may compound with other variants to exacerbate disease .
  • Heme Binding: No direct effect on heme binding .

Comparative Analysis Table

Variant Structural Change Chain Heme Binding Impact Clinical Severity Synthesis Rate Key Mechanism References
Hb Gun Hill β90–β94 deletion β Severe loss (50% heme) Mild hemolysis Increased β-GH synthesis Deletion, unequal crossover
Hb Koriyama β92 insertion of five residues β Impaired binding Severe hemolytic anemia Normal rate, rapid degradation Insertion
Hb Leiden β6/7 Glu deletion β Indirect (solubility) Variable Unreported Deletion
Hb Grady α-chain insertion α None Mild instability Unreported Insertion, elongation
Hb Abruzzo β143 His→Arg β Indirect (tertiary structure) Mild hemolysis Unreported Substitution

Research Findings and Mechanistic Insights

  • Heme Binding : Hb Gun Hill and Hb Koriyama both disrupt β92 histidine, underscoring its critical role in heme stability .
  • Synthesis Rates: Hb Gun Hill’s β-GH chains are synthesized 2–3× faster than β-A chains, suggesting compensatory mechanisms to offset instability . In contrast, Hb Koriyama is rapidly degraded despite normal synthesis .
  • Clinical Variability : Structural alterations (deletion vs. insertion) in the same β-chain region lead to divergent clinical outcomes, highlighting the importance of mutation type in disease severity .

Preparation Methods

Source Material and Initial Extraction

Hb GH is typically isolated from peripheral blood samples of heterozygous carriers. Due to its instability, immediate processing is essential to prevent degradation. Whole blood is collected in anticoagulant-treated tubes and centrifuged to separate red blood cells (RBCs) from plasma. RBCs are lysed using hypotonic buffers (e.g., 0.01 M Tris-HCl, pH 8.0), and cellular debris is removed via centrifugation at 12,000 × g for 20 minutes. The resultant hemolysate contains a mixture of Hb GH (≈32% of total hemoglobin) and hemoglobin A (Hb A).

Purification via Starch-Block Electrophoresis

Hb GH is separated from Hb A using starch-block electrophoresis, a method leveraging charge differences between the mutant and wild-type hemoglobins. The hemolysate is applied to a starch block equilibrated with barbital buffer (pH 8.6, ionic strength 0.05). Electrophoresis is conducted at 4°C to minimize denaturation, with Hb GH migrating distinctly from Hb A due to altered surface charges from the β-chain deletion. Post-electrophoresis, Hb GH is eluted from the starch matrix with 0.1 M NaCl and dialyzed against phosphate-buffered saline (PBS) to remove contaminants.

Table 1: Purification Yield of Hb GH Using Starch-Block Electrophoresis

StepTotal Hemoglobin (g/dL)Hb GH Purity (%)
Crude Hemolysate12.5 ± 1.232 ± 3
Post-Electrophoresis4.1 ± 0.889 ± 5

Radiolabeling and Synthesis Studies

Reticulocyte Incubation with Radioactive Amino Acids

To investigate Hb GH synthesis, reticulocytes from carriers are incubated with 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled amino acids (e.g., leucine, valine). After a 2-hour incubation at 37°C, cells are lysed, and globin chains are separated by column chromatography (CM-cellulose, pH 6.7). Radioactivity measurements reveal βGH^{GH} chains are synthesized 20–50% more rapidly than βA^A chains, with specific activities 3–6 times higher than Hb A.

Subunit Exchange Dynamics

Puromycin-treated reticulocytes demonstrate α-chain exchange between free pools and preformed Hb GH. After blocking protein synthesis, α-chain radioactivity in Hb GH increases by 40% within 10 minutes, indicating direct subunit incorporation without de novo synthesis. This exchange is facilitated by the heme-free βGH^{GH} chains, which exhibit weaker α-β binding affinity.

Table 2: Synthesis Rates of βGH^{GH} vs. βA^A Chains

ParameterβGH^{GH}βA^A
Specific Activity1,200 ± 150 cpm200 ± 50 cpm
Total Incorporation3.2 ± 0.4 μCi1.1 ± 0.2 μCi

Stability Assessment and Denaturation Profiling

Heat Precipitation Assays

Hb GH exhibits marked thermolability. Solutions (4 g/dL in 0.05 M phosphate buffer, pH 7.4) are heated at 50°C for 20 hours, resulting in 23–54% precipitation. Denaturation is mitigated by 0.015 M potassium cyanide (KCN), which stabilizes heme-globin interactions, reducing precipitation to <3.5%.

Oxidant Dye Sensitivity

Incubation of Hb GH-containing RBCs with redox dyes (e.g., new methylene blue) induces Heinz-like inclusions within 1 hour, reflecting hemoglobin aggregation. Cyanide pretreatment inhibits inclusion formation, underscoring the role of heme ligands in stabilizing Hb GH.

Table 3: Heat Denaturation of Hb GH Under Various Conditions

Condition% Precipitation (Mean ± SD)
50°C, No Additives48 ± 6
50°C, 0.015 M KCN3.2 ± 1.1
65°C, No Additives92 ± 4

Structural Characterization

Amino Acid Sequencing

Tryptic digestion of βGH^{GH} chains followed by peptide mapping identifies a five-residue deletion (positions 91–95: Leu-His-Cys-Asp-Lys). Edman degradation confirms the absence of the proximal histidine (β92), explaining heme loss and structural instability.

Heme Content Analysis

Pyridine hemochromogen assays reveal Hb GH contains only two heme groups per tetramer (vs. four in Hb A), localized exclusively to α-chains. This heme deficiency disrupts α-β subunit interactions, predisposing the molecule to dissociation and precipitation.

Functional Implications of Preparation Findings

The preparation methodologies underscore Hb GH’s unique biochemical behavior. Enhanced βGH^{GH} synthesis compensates for rapid turnover, while subunit exchange mechanisms allow partial functional integration into RBCs. However, heme deficiency and structural instability limit its physiological utility, contributing to chronic hemolysis in carriers .

Q & A

Q. What ethical considerations arise when enrolling this compound patients in longitudinal studies involving genetic data sharing?

  • Methodological Answer : Implement GDPR/IRB-compliant anonymization (e.g., data pseudonymization) and dynamic consent frameworks. Use federated learning models to analyze distributed datasets without transferring raw data. Risk-benefit assessments must address re-identification risks .

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